molecular formula C17H14N2O B2955816 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole CAS No. 667907-02-0

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole

Cat. No.: B2955816
CAS No.: 667907-02-0
M. Wt: 262.312
InChI Key: SAYCBPGGOIDORN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole is a benzimidazole derivative featuring a 4-methoxyphenyl group at the 2-position and a propargyl (prop-2-ynyl) substituent at the 1-position of the benzimidazole core. This compound belongs to a broader class of heterocyclic molecules known for their diverse applications in medicinal chemistry, materials science, and fluorescence studies. Its structural framework enables π-electron delocalization, which is critical for optical properties such as fluorescence emission and absorption .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYCBPGGOIDORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole typically involves the condensation of 4-methoxyphenylacetylene with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The benzimidazole scaffold is highly tunable, with substituents significantly altering physicochemical and biological properties. Below are key analogs and their distinguishing features:

Table 1: Structural Analogs of 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole
Compound Name Substituents Key Structural Differences Reference
2-(4-Methoxyphenyl)-1-propylbenzimidazole 1-Propyl instead of 1-prop-2-ynyl Reduced π-conjugation due to saturated alkyl chain
1-Benzyl-2-(4-methoxyphenyl)benzimidazole 1-Benzyl group Enhanced steric bulk; potential for aromatic stacking
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propylbenzimidazole-5-carboxamide Carboxamide at position 5; multiple methoxy groups Improved solubility; altered binding affinity
Astemizole 4-Fluorophenyl and piperidinyl groups Antihistaminic activity; complex pharmacophore

Optical Properties

The 4-methoxyphenyl group at the 2-position enhances fluorescence emission due to resonance donation and extended π-conjugation. Evidence from fluorescence studies in CH₂Cl₂ reveals:

Table 2: Fluorescence Properties of Selected Benzimidazoles
Compound λem (nm) Stokes Shift (nm) Quantum Yield (Φ) Substituent Influence
5d 495 ~140 High 2-(4-Methoxyphenyl) + 4-(4-Fluorophenyl)
5g 490 ~135 Moderate 2,4-di(4-Methoxyphenyl)
5a 480 (shoulder at 404) ~125 Low 4-Fluorophenyl
6d 485 ~130 Low But-3-yn-1-ol at 4-position

Key Findings :

  • The combination of 2-(4-methoxyphenyl) and 4-(4-fluorophenyl) in 5d maximizes emission intensity and induces a redshift compared to 5g .
  • Alkynyl groups (e.g., prop-2-ynyl) improve polarizability, leading to larger Stokes shifts .
Antiviral Activity
  • HIV-1 RT Inhibition : Derivatives with 4-methoxyphenyl and 4-nitrophenyl moieties (e.g., EMAC2056, EMAC2059) exhibit dual inhibition of HIV-1 RT polymerase and ribonuclease. The methoxyphenyl group enhances binding to hydrophobic pockets .
  • Comparison with Astemizole : Astemizole’s 4-methoxyphenyl-ethyl-piperidinyl structure demonstrates antihistaminic activity, highlighting the scaffold’s versatility in targeting diverse receptors .
Enzyme Inhibition
  • γ-Secretase and TNF-α Inhibitors: Complex derivatives (e.g., 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone) show improved blood-brain barrier penetration due to lipophilic substituents .

Physicochemical Properties

  • Solubility : Carboxamide derivatives (e.g., 10 ) exhibit enhanced aqueous solubility compared to alkyl-substituted analogs .
  • Stability : Propargyl groups (prop-2-ynyl) increase susceptibility to oxidative degradation compared to saturated alkyl chains (e.g., propyl) .

Discussion and Implications

  • Optimal Substituents for Fluorescence : 2-(4-Methoxyphenyl) with electron-withdrawing groups (e.g., 4-fluorophenyl) maximizes emission intensity .
  • Biological Applications : Methoxyphenyl groups enhance interactions with aromatic residues in enzymes (e.g., HIV-1 RT), while alkynyl groups improve pharmacokinetic properties .
  • Trade-offs : While 4-methoxyphenyl improves optical and biological activity, it may reduce metabolic stability in vivo compared to halogenated analogs .

Biological Activity

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by research findings and case studies.

Chemical Structure

The structural formula of this compound includes a benzimidazole core substituted with a 4-methoxyphenyl group and a prop-2-ynyl group. This unique structure is believed to enhance its biological activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit potent anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest

The mechanism involves the inhibition of specific enzymes related to cell proliferation, leading to increased apoptotic activity in cancer cells .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The compound's efficacy was evaluated through various assays that measured growth inhibition.

Fungal Strain MIC (µg/mL)
Candida albicans10

This activity is attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an adjunct therapy in breast cancer management.
  • Infection Control : In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria, demonstrating effective inhibition and suggesting its utility in treating resistant infections.

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